N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an indene moiety fused with an oxazole ring
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-19(17(20)16-11(2)18-21-12(16)3)15-10-9-13-7-5-6-8-14(13)15/h5-8,15H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFRIUUFMKOBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC2=CC=CC=C12)C(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring is often constructed via cyclization reactions involving nitriles and aldehydes or through the use of specific reagents like tosylmethyl isocyanide (TosMIC).
Coupling Reactions: The final step involves coupling the indene and oxazole moieties. This can be achieved using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide exerts its effects depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation, cell proliferation, or microbial growth.
Material Properties: In materials science, the electronic structure of the compound can influence its conductivity, fluorescence, or other physical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)benzamide
- 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
- Formamide, N-(2,3-dihydro-1H-inden-1-yl)
Uniqueness
N-(2,3-dihydro-1H-inden-1-yl)-N-ethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of both an indene and an oxazole ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it versatile for various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
